molecular formula C14H19ClN4O3 B2695481 Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate CAS No. 1049025-93-5

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate

Cat. No. B2695481
CAS RN: 1049025-93-5
M. Wt: 326.78
InChI Key: FZFUCIXXYDFXGK-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1049025-93-5 . It has a molecular weight of 326.78 . It is in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12(20)10-8-17-11(15)9-16-10/h8-9H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 326.78 .

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate and its derivatives have been explored for their reactivity and potential applications in various chemical syntheses. For instance, the study on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, which share structural similarities with the tert-butyl compound, indicates their potential in forming acylated amino derivatives under specific conditions, hinting at a broad reactivity spectrum useful in synthetic organic chemistry (Mironovich & Shcherbinin, 2014). Moreover, investigations into substituted pyrazinecarboxamides reveal their synthesis and biological evaluation, providing insights into the utility of such compounds in medicinal chemistry and agrochemistry (Doležal et al., 2006).

Structural Studies

The characterization and structural elucidation of tert-butyl derivatives have been fundamental in understanding their chemical behavior. Sanjeevarayappa et al. (2015) conducted synthesis, characterization, and X-ray diffraction studies on a similar tert-butyl piperazine-1-carboxylate derivative, laying the groundwork for further exploration of these compounds' structural and functional properties Sanjeevarayappa et al., 2015.

Biological Activity

Some derivatives of this compound have been evaluated for their biological activities, including antimicrobial and antifungal properties. For example, substituted N-Benzylpyrazine-2-carboxamides, with a similar structural motif, have shown antimycobacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Servusová et al., 2012).

Anticorrosive Applications

The study on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate against carbon steel in an HCl solution by Praveen et al. (2021) demonstrates the compound's utility in corrosion inhibition, highlighting its potential application in materials science and engineering (Praveen et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12(20)10-8-17-11(15)9-16-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFUCIXXYDFXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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